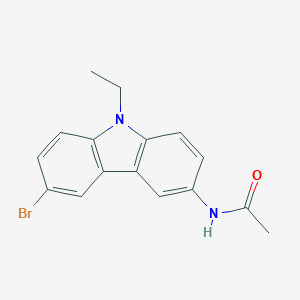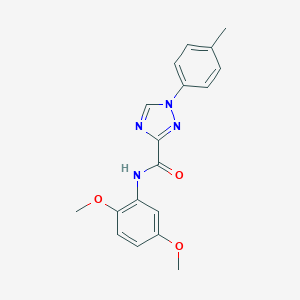
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide, also known as BEC, is a chemical compound that has been widely studied for its potential applications in scientific research. BEC is a carbazole derivative that has shown promising results in various research fields, including neuroscience, cancer research, and drug discovery.
Wirkmechanismus
The mechanism of action of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide is not fully understood, but it is believed to act through various pathways. In neuroscience, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In cancer research, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to have various biochemical and physiological effects. In neuroscience, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to reduce neuronal damage caused by oxidative stress and inflammation. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has also been shown to improve cognitive function and memory in animal models. In cancer research, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has also been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide in lab experiments is its potential to act as a lead compound for the development of new drugs. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has also been shown to have low toxicity and can be easily synthesized in the lab. However, one of the limitations of using N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for the study of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide. In neuroscience, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide can be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide can be further studied for its potential applications in the treatment of various types of cancer. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide can also be further studied for its potential applications in drug discovery, as it can act as a lead compound for the development of new drugs.
Synthesemethoden
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide can be synthesized through a multistep reaction process. The first step involves the reaction of 6-bromoindole with ethyl acetoacetate in the presence of sodium hydride to form 6-bromo-3-ethoxycarbonylindole. The second step involves the reaction of 6-bromo-3-ethoxycarbonylindole with hydrazine hydrate to form 6-bromo-3-hydrazinylindole. The final step involves the reaction of 6-bromo-3-hydrazinylindole with acetic anhydride to form N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been extensively studied for its potential applications in scientific research. In neuroscience, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to have neuroprotective effects and can reduce neuronal damage caused by oxidative stress. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In cancer research, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to have anti-tumor effects and can induce apoptosis in cancer cells. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has also been studied for its potential applications in drug discovery, as it can act as a lead compound for the development of new drugs.
Eigenschaften
Produktname |
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide |
|---|---|
Molekularformel |
C16H15BrN2O |
Molekulargewicht |
331.21 g/mol |
IUPAC-Name |
N-(6-bromo-9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C16H15BrN2O/c1-3-19-15-6-4-11(17)8-13(15)14-9-12(18-10(2)20)5-7-16(14)19/h4-9H,3H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
MDAUVHHFHNVVOP-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278914.png)